(4E)-2-(4-Chlorophenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(4-Chlorophenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylsulfanyl-substituted quinoline moiety, and an oxazolone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-Chlorophenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The starting material, 2-aminobenzophenone, undergoes a Friedländer synthesis with an appropriate aldehyde to form the quinoline derivative.
Introduction of the Phenylsulfanyl Group: The quinoline derivative is then reacted with thiophenol in the presence of a base to introduce the phenylsulfanyl group.
Formation of the Oxazolone Ring: The intermediate product is then subjected to cyclization with chloroacetic acid and a dehydrating agent to form the oxazolone ring.
Final Condensation: The final step involves the condensation of the oxazolone intermediate with 4-chlorobenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-Chlorophenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolone ring can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4E)-2-(4-Chlorophenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-(4-Chlorophenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-(4-Chlorophenyl)-4-{[2-(methylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one
- (4E)-2-(4-Chlorophenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-thiazol-5-one
Uniqueness
The uniqueness of (4E)-2-(4-Chlorophenyl)-4-{[2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one lies in its specific structural features, such as the combination of the oxazolone ring with the phenylsulfanyl-substituted quinoline moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClN2O2S/c26-19-12-10-16(11-13-19)23-27-22(25(29)30-23)15-18-14-17-6-4-5-9-21(17)28-24(18)31-20-7-2-1-3-8-20/h1-15H/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZMACZHLPGRI-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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